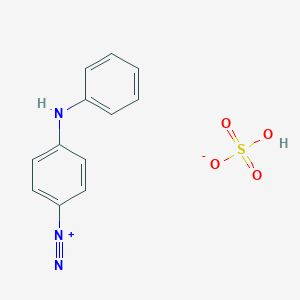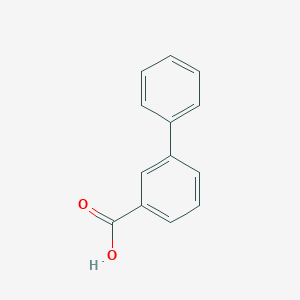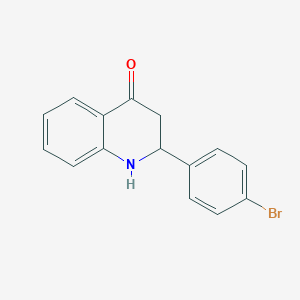
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as 4-Bromo-2,3-dihydroquinolin-4-one, and its chemical formula is C15H11BrNO.
科学的研究の応用
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has shown promising results as an antitumor agent. Studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in tumor cell proliferation and survival.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one are still being investigated. However, studies have shown that it can induce apoptosis in tumor cells by activating caspase-3 and caspase-9. Furthermore, it has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its potential as an antitumor agent. Furthermore, it is relatively easy to synthesize and has a good yield. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the most significant directions is to investigate its potential as an antitumor agent in vivo. Furthermore, it could also be investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders. Another direction could be to optimize its synthesis method to increase its yield and purity. Overall, 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has significant potential for various scientific research applications, and further research is needed to fully understand its mechanism of action and optimize its use.
合成法
The synthesis of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of the desired product with a yield of around 70-80%.
特性
CAS番号 |
130820-63-2 |
|---|---|
製品名 |
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one |
分子式 |
C15H12BrNO |
分子量 |
302.16 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
InChIキー |
MVBJVBQIUSGFKC-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



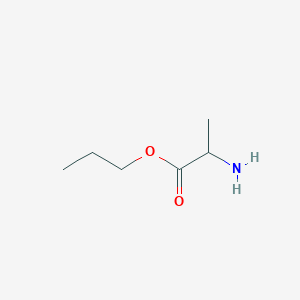
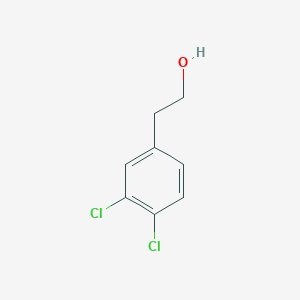
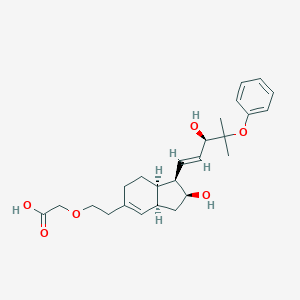
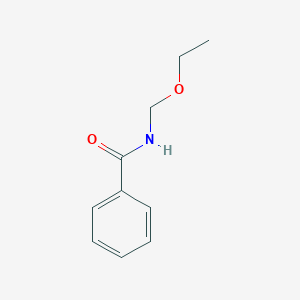
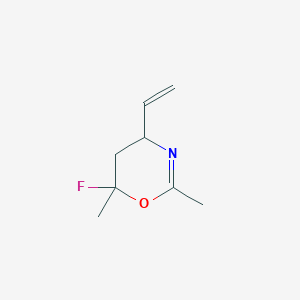
![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)
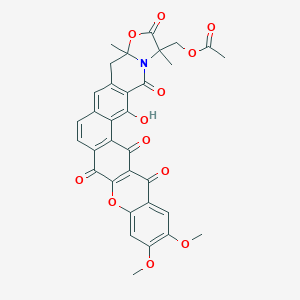
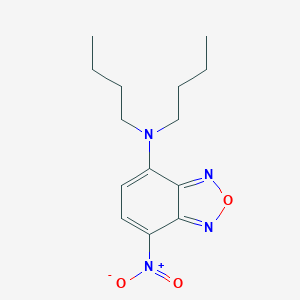
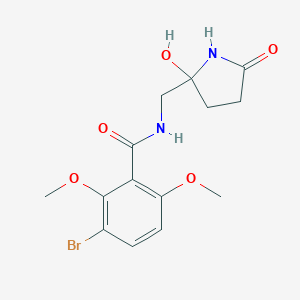
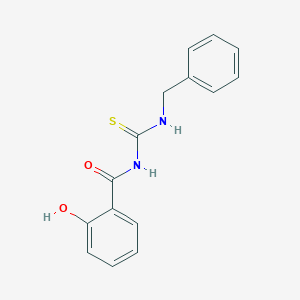
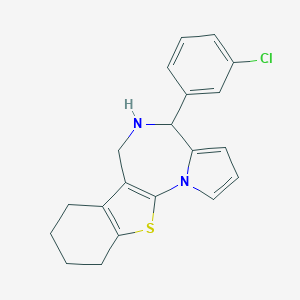
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
